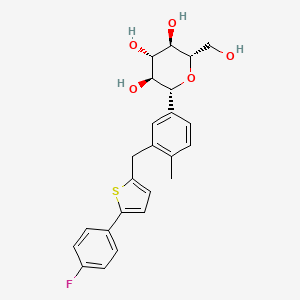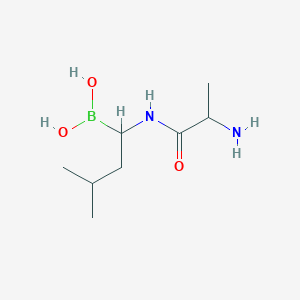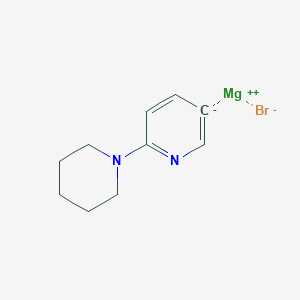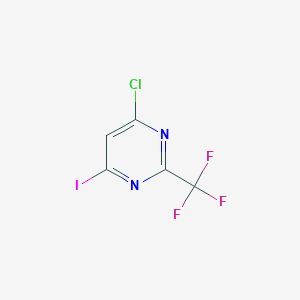![molecular formula C17H19N B14891853 (S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
(S)-2-([1,1'-Biphenyl]-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is a chiral compound that features a piperidine ring attached to a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a biphenyl derivative with a piperidine precursor under controlled conditions. The reaction often requires the use of solvents such as dichloromethane or toluene and may involve catalysts like palladium or nickel complexes .
Industrial Production Methods
In an industrial setting, the production of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols .
Scientific Research Applications
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (S)-2-([1,1’-Biphenyl]-4-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single nitrogen-containing ring.
Biphenyl: Consists of two benzene rings connected by a single bond.
Piperidine derivatives: Various derivatives with different substituents on the piperidine ring
Uniqueness
(S)-2-([1,1’-Biphenyl]-4-yl)piperidine is unique due to its chiral nature and the combination of a biphenyl group with a piperidine ring. This structure provides distinct chemical and biological properties that are not observed in simpler compounds .
Properties
Molecular Formula |
C17H19N |
|---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(2S)-2-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H19N/c1-2-6-14(7-3-1)15-9-11-16(12-10-15)17-8-4-5-13-18-17/h1-3,6-7,9-12,17-18H,4-5,8,13H2/t17-/m0/s1 |
InChI Key |
WQIHYIUYBRGORU-KRWDZBQOSA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)

![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)




![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)



![3-[(3'-Fluoropropoxy)methyl]phenylZinc bromide](/img/structure/B14891851.png)
